molecular formula C25H18N2O5S2 B2967988 N2,N7-diphenyl-9-oxo-9H-2,7-fluorenedisulfonamide CAS No. 304686-19-9

N2,N7-diphenyl-9-oxo-9H-2,7-fluorenedisulfonamide

Cat. No. B2967988
CAS RN: 304686-19-9
M. Wt: 490.55
InChI Key: QSWNEFHTPKDCPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N2,N7-diphenyl-9-oxo-9H-2,7-fluorenedisulfonamide” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N2,N7-diphenyl-9-oxo-9H-2,7-fluorenedisulfonamide” are not explicitly mentioned in the search results .

Scientific Research Applications

High-Performance Energetic Materials

3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives , which share a design strategy involving diverse N-O building blocks, have been synthesized and characterized for their potential applications as energetic materials. These molecules exhibit high density, moderate to good thermal stability, acceptable impact and friction sensitivities, and excellent detonation properties. Their design strategy and the promising energetic performance suggest potential applications in the field of high-performance energetic materials (Jiaheng Zhang & J. Shreeve, 2014).

Organic Photovoltaic Cells

Solution-processed nickel (II) oxide (NiO) hole-transporting layer (HTL) films have been explored for their application in high-efficiency organic photovoltaic (OPV) cells. The study detailed the characterization of NiO HTL films and their role in enhancing the power conversion efficiency of OPV cells. This research exemplifies the importance of material selection and processing in the development of efficient solar energy devices (Jesse R. Manders et al., 2013).

Molecular Wires and Optoelectronic Properties

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents have been synthesized and characterized for their redox, structural, and optoelectronic properties. These molecules serve as models for understanding the electron-withdrawing effects of OXD units and their applications in developing pi-conjugated molecules for electronic and optoelectronic applications (Changsheng Wang et al., 2006).

Supramolecular Hydrogels and Ligand-Receptor Interaction

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels are responsive to ligand-receptor interactions, as well as to thermal or pH perturbations, demonstrating their potential applications in drug delivery and tissue engineering (Yan Zhang et al., 2003).

properties

IUPAC Name

9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5S2/c28-25-23-15-19(33(29,30)26-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)34(31,32)27-18-9-5-2-6-10-18/h1-16,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWNEFHTPKDCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide

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